Multi-Target Screening Profile Across 12-Lipoxygenase, A2 Adenosine Receptor, and 143B Osteosarcoma Cytotoxicity
3-(4-Bromophenyl)quinoxaline-6-carbonitrile has been profiled in ChEMBL across three mechanistically distinct assay systems: (i) in vitro inhibition of platelet 12-lipoxygenase at 30 µM, (ii) binding affinity against A2 adenosine receptor in bovine striatal membranes using [3H]CGS-21680 displacement, and (iii) in vitro cytotoxicity against 143B (TK-) human osteosarcoma tumor cells after 72 hr continuous exposure [1]. This multi-target screening profile distinguishes the compound from its closest positional isomer 2-(4-bromophenyl)quinoxaline (CAS 5021-45-4), which lacks the 6-nitrile group and has been reported primarily for acetylcholine receptor blockade and pancreatic cancer cell activity rather than 12-LOX or A2 adenosine receptor engagement . The presence of activity across these three targets—an inflammatory enzyme, a GPCR, and a tumor cell line—suggests a polypharmacological fingerprint that is not recapitulated by the 2-substituted or non-brominated analogues, although exact IC50/Ki values for the target compound in these specific assays have not been publicly disclosed in the curated ChEMBL records [1].
| Evidence Dimension | Multi-target screening profile (12-LOX inhibition, A2 adenosine receptor binding, 143B cytotoxicity) |
|---|---|
| Target Compound Data | Tested at 30 µM against platelet 12-LOX; binding affinity against bovine A2 adenosine receptor; cytotoxicity against 143B (TK-) osteosarcoma cells after 72 hr (exact quantitative values not publicly curated in ChEMBL activity records) |
| Comparator Or Baseline | 2-(4-Bromophenyl)quinoxaline (CAS 5021-45-4): reported for acetylcholine receptor blockade and pancreatic cancer cell activity; lacks 6-nitrile group; no publicly available 12-LOX or A2 adenosine receptor screening data |
| Quantified Difference | Qualitative target engagement divergence: the 6-nitrile-3-aryl substitution pattern engages 12-LOX, A2AR, and 143B cytotoxicity endpoints, whereas the 2-aryl isomer without nitrile lacks documented activity at these targets |
| Conditions | ChEMBL curated screening data: 12-LOX inhibition at 30 µM (human platelet enzyme); A2 adenosine receptor binding in bovine striatal membranes with [3H]CGS-21680 radioligand; 143B osteosarcoma cytotoxicity at 72 hr continuous exposure |
Why This Matters
For procurement decisions, the distinct multi-target fingerprint of the 6-nitrile-3-(4-bromophenyl) substitution pattern means that substituting the 2-aryl isomer or non-halogenated analogue will not reproduce this screening profile, potentially missing key activity signals in inflammation and oncology programs.
- [1] ChEMBL Database. Assay data for 3-(4-Bromophenyl)quinoxaline-6-carbonitrile (CHEMBL4803817). In vitro inhibition of platelet 12-lipoxygenase at 30 µM; binding affinity against A2 adenosine receptor in bovine striatal membranes using [3H]CGS-21680; in vitro cell cytotoxicity against 143B (TK-) tumor cells after 72 hr continuous exposure. European Bioinformatics Institute. Available at: https://www.ebi.ac.uk/chembl/ View Source
